molecular formula C9H8N2O2S B1520019 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152510-37-6

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1520019
CAS No.: 1152510-37-6
M. Wt: 208.24 g/mol
InChI Key: KPLDVDPCEHHBII-UHFFFAOYSA-N
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Description

1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid ( 1152510-37-6) is a high-purity heterocyclic compound with the molecular formula C9H8N2O2S and a molecular weight of 208.24 g/mol . This chemical serves as a valuable synthetic intermediate or building block in medicinal chemistry and drug discovery research. Compounds featuring pyrazole and thiophene moieties are well established as important, biologically active heterocycles . Pyrazole derivatives, in particular, have attracted enormous attention from chemists and biologists due to their vast biological potential, with commercial applications as anti-inflammatory drugs, COX-2 inhibitors, and treatments for conditions such as obesity . The integration of the electron-rich thiophene ring further modifies the properties of the core structure, making it a component of interest in the development of novel bioactive molecules. Researchers utilize this carboxylic acid functionalized scaffold in various synthetic transformations, including amide coupling reactions and the synthesis of more complex fused heterocyclic systems. The compound requires standard laboratory safety precautions; please refer to the Safety Data Sheet for detailed handling and hazard information . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methyl-3-thiophen-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-11-5-6(9(12)13)8(10-11)7-3-2-4-14-7/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLDVDPCEHHBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152510-37-6
Record name 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones.

  • Introduction of the Thiophene Group: The thiophene group can be introduced through a substitution reaction involving thiophene derivatives.

  • Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can occur at various positions on the pyrazole ring, often involving nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Nucleophiles like ammonia or halides, and electrophiles like alkyl halides.

Major Products Formed:

  • Oxidation: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction: Reduced forms of the compound, such as alcohols or amines.

  • Substitution: Substituted pyrazoles with different functional groups.

Scientific Research Applications

  • Medicinal Chemistry: This compound has shown potential as a lead molecule in drug discovery, particularly in the development of new therapeutic agents.

  • Material Science: Its unique structure makes it suitable for use in advanced materials, such as organic semiconductors and photovoltaic devices.

  • Biology: The compound can be used as a tool in biological studies to investigate cellular processes and pathways.

  • Industry: It has applications in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Electronic Effects

The table below summarizes key structural analogs and their substituent-driven properties:

Compound Name R1 R3 R4 Molecular Weight (g/mol) Key Properties Applications Reference IDs
Target Compound Methyl Thiophen-2-yl COOH 208.24 Electron-rich thiophene enhances π-π interactions; moderate acidity (pKa ~3–4) Pharmaceuticals, materials
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Methyl CF3 COOH 194.11 Strong electron-withdrawing CF3 increases acidity (pKa ~2–3); improves metabolic stability Agrochemicals, drug intermediates
1-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid Cyanomethyl Thiophen-2-yl COOH 233.25 Cyanomethyl group introduces steric bulk and electron-withdrawing effects Specialty pharmaceuticals
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde Phenyl Thiophen-2-yl CHO 239.28 Carbaldehyde enables Schiff base formation; phenyl enhances lipophilicity Organic synthesis, catalysis
Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate Methyl Thiophen-2-yl COOEt 236.28 Ester group reduces acidity (pKa ~5–6); improves membrane permeability Prodrug development
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid - Thiazolyl-thiophene COOH 345.00 Thiazole introduces H-bonding sites; CF3 enhances electronic effects Antiviral agents, materials

Key Comparative Insights

Electronic and Steric Effects
  • Thiophene vs. Trifluoromethyl (CF3): The thiophen-2-yl group in the target compound provides electron density, facilitating interactions with aromatic residues in proteins or conductive materials. In contrast, the CF3 group in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid withdraws electrons, increasing the carboxylic acid’s acidity and enhancing metabolic stability .
  • Cyanomethyl vs.
Functional Group Impact
  • Carboxylic Acid vs. Ester/Carbaldehyde: The carboxylic acid group in the target compound enables hydrogen bonding and salt bridge formation, critical for receptor binding. Its ethyl ester analog () shows reduced acidity and higher lipophilicity, favoring passive diffusion in biological systems . The carbaldehyde derivative () offers reactivity for covalent conjugation in prodrug design .

Biological Activity

1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid (commonly referred to as MTPCA) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with MTPCA, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H8N2O2S
  • SMILES Notation : CN1C=C(C(=N1)C2=CC=CS2)C(=O)O
  • InChI Key : KPLDVDPCEHHBII-UHFFFAOYSA-N

The compound features a pyrazole ring substituted with a thiophene moiety and a carboxylic acid group, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MTPCA. For instance, compounds similar to MTPCA have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 Value (µM)
MTPCAMCF-715.63
ReferenceTamoxifen10.38

These findings suggest that MTPCA may induce apoptosis in cancer cells, potentially through mechanisms involving p53 activation and caspase-3 cleavage, similar to established anticancer agents like Tamoxifen .

Anti-inflammatory Activity

MTPCA and its analogs have also been evaluated for anti-inflammatory properties. In vitro studies indicate that certain pyrazole derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process:

CompoundCOX-2 Inhibition (%)Reference
MTPCA71Celecoxib (22%)

This suggests that MTPCA could be a promising candidate for developing nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles .

Antioxidant Activity

The antioxidant capacity of MTPCA has been explored through various assays. It has been observed that the compound exhibits significant radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage .

The biological activity of MTPCA can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
  • Enzyme Inhibition : Selective inhibition of COX enzymes leading to reduced inflammation.
  • Radical Scavenging : Neutralization of free radicals contributing to oxidative stress.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of MTPCA-related compounds in preclinical models:

  • Study on Anticancer Efficacy : A recent investigation showed that MTPCA derivatives were effective against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), with IC50 values comparable to conventional chemotherapeutics .
  • Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects of pyrazole derivatives, where MTPCA demonstrated superior inhibition of COX-2 compared to other tested compounds .

Q & A

Q. What are the common synthetic routes for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
  • Route 1 : Reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with thiophene-2-carbonyl chloride or acid anhydrides to introduce the thiophene moiety .
  • Route 2 : Using K₂CO₃ as a base catalyst for nucleophilic aromatic substitution between pyrazole precursors and thiophen-2-yl derivatives, followed by hydrolysis to the carboxylic acid .
  • Route 3 : Thionyl chloride (SOCl₂)-mediated conversion of the corresponding pyrazole carboxylic acid to its acyl chloride intermediate, enabling further functionalization .
    Key Considerations: Optimize reaction time, temperature, and solvent polarity to enhance yield and purity.

Q. How is the compound characterized analytically to confirm its structure and purity?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H-NMR : Identify proton environments (e.g., methyl group at δ ~3.5 ppm, thiophene protons at δ ~7.0–7.5 ppm) .
  • IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉N₂O₂S) .
  • Elemental Analysis : Ensure ≤0.4% deviation from theoretical C/H/N/S ratios .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer :
  • Anti-inflammatory Activity : Measure inhibition of cyclooxygenase (COX-1/COX-2) enzymes via ELISA or fluorometric assays .
  • Analgesic Activity : Use the acetic acid-induced writhing test in murine models to assess pain response reduction .
  • Cytotoxicity Screening : Perform MTT assays on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Q. How is the compound purified after synthesis?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures to isolate the carboxylic acid form.
  • Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) .
  • Solvent Evaporation : Remove volatile byproducts under reduced pressure, followed by trituration with heptane/toluene mixtures .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer :
  • Temperature : Store at –20°C in amber vials to prevent thermal degradation or photolysis.
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group .
  • Solubility : Dissolve in DMSO for biological assays (≤10 mM stock solutions) to prevent precipitation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced nucleophilicity) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining >80% yield .
  • Flow Chemistry : Implement continuous flow systems to improve mixing and heat transfer for exothermic steps .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Derivatization : Synthesize analogs with substituents at the pyrazole N1 or thiophene C5 positions (e.g., –CF₃, –OCH₃) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (carboxylic acid) and hydrophobic (thiophene) features .
  • Bioisosteric Replacement : Replace thiophene with furan or phenyl groups to assess π-π stacking contributions .

Q. How can computational modeling predict its interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3NT1). Key interactions include:
  • Carboxylic acid with Arg120/Arg513.
  • Thiophene with hydrophobic pocket (Val349, Leu352) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .

Q. How are contradictions in spectral data resolved during characterization?

  • Methodological Answer :
  • Dynamic NMR : Resolve tautomerism (e.g., pyrazole NH vs. keto-enol forms) by variable-temperature ¹H-NMR .
  • 2D-COSY/HSQC : Assign overlapping signals (e.g., thiophene vs. aromatic protons) via correlation spectroscopy .
  • X-ray Crystallography : Obtain single crystals (e.g., from ethanol) to confirm absolute configuration .

Q. What in vivo models are appropriate for validating its pharmacological efficacy?

  • Methodological Answer :
  • Rodent Models :
  • Carrageenan-Induced Paw Edema : Measure paw volume reduction at 3–6 hours post-dose .
  • Hot Plate Test : Assess latency to pain response (55°C) to confirm central analgesic effects .
  • Toxicokinetics : Monitor plasma concentrations via LC-MS/MS to calculate AUC and half-life .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid

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